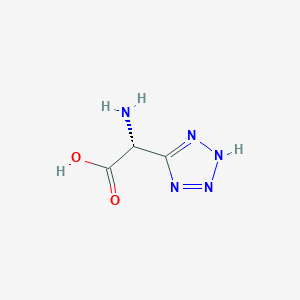

tetrazol-5-yl-glycine-(RS)

Description

Significance in Neuropharmacology Research

The primary significance of (RS)-amino(1H-tetrazol-5-yl)acetic acid in neuropharmacology lies in its potent and selective agonist activity at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors. medchemexpress.commedchemexpress.com NMDA receptors are crucial for synaptic plasticity, a fundamental process for learning and memory. ebiohippo.com The compound's ability to activate these receptors with high efficacy has made it instrumental in studies investigating the physiological and pathological roles of NMDA receptor-mediated signaling. bio-techne.comtocris.com

Research has demonstrated that (RS)-amino(1H-tetrazol-5-yl)acetic acid is a significantly more potent NMDA receptor agonist than NMDA itself, approximately 20 times more active. bio-techne.comtocris.comrndsystems.com This high potency allows for the robust activation of NMDA receptors in experimental settings, facilitating the study of their downstream effects. nih.gov For instance, it has been used to induce excitotoxicity, a process implicated in various neurological disorders, thereby providing a model to explore potential neuroprotective strategies. iiab.mechemicalbook.com

Historical Context of Tetrazolylglycine Research

The exploration of tetrazole-containing compounds in medicinal chemistry has a long history, with the tetrazole ring being recognized for its unique chemical properties. nih.govvu.edu.au The tetrazolyl group is often considered a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved pharmacological properties. nih.govacs.org This principle guided the development of various tetrazole derivatives for diverse therapeutic applications. researchgate.net

The synthesis and initial characterization of D,L-(tetrazol-5-yl)glycine as a potent NMDA receptor agonist were first reported in the early 1990s. iiab.mebiocrick.com This discovery marked a significant advancement in the field of excitatory amino acid research, providing a novel and powerful tool to probe NMDA receptor function. nih.gov Subsequent studies focused on elucidating its pharmacological profile, including its binding affinity to different NMDA receptor subunits and its in vivo effects. medchemexpress.comclinisciences.com This foundational research established tetrazol-5-yl-glycine-(RS) as a standard research tool in neuropharmacology.

Role as a Chemical Probe in Neurotransmitter Systems

As a selective NMDA receptor agonist, (RS)-amino(1H-tetrazol-5-yl)acetic acid serves as a critical chemical probe for dissecting the complexities of neurotransmitter systems. Its selectivity for NMDA receptors over other glutamate receptor subtypes, such as AMPA and kainate receptors, is a key attribute. medchemexpress.comclinisciences.com This selectivity allows researchers to specifically investigate the consequences of NMDA receptor activation without the confounding effects of activating other receptor types. biocrick.com

Studies have utilized this compound to explore the differential roles of various NMDA receptor subunit compositions. For example, it has been shown to have different potencies at NMDA receptors containing different GluN2 subunits, such as GluN2A and GluN2D. medchemexpress.comclinisciences.com This has provided insights into the functional diversity of NMDA receptors throughout the brain. Furthermore, its ability to penetrate the blood-brain barrier has made it a valuable tool for in vivo studies, enabling researchers to investigate the systemic effects of potent NMDA receptor activation. medchemexpress.combiocrick.com The use of (RS)-amino(1H-tetrazol-5-yl)acetic acid has been instrumental in studying the functions of primary afferent neurons in vivo. nih.gov

Properties

Molecular Formula |

C3H5N5O2 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2H-tetrazol-5-yl)acetic acid |

InChI |

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m1/s1 |

InChI Key |

UKBRUIZWQZHXFL-PVQJCKRUSA-N |

Isomeric SMILES |

C1(=NNN=N1)[C@H](C(=O)O)N |

Canonical SMILES |

C1(=NNN=N1)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Rs Tetrazol 5 Yl Glycine

Established Synthetic Pathways for (RS)-Tetrazol-5-yl-glycine

The construction of the tetrazole moiety attached to the α-carbon of glycine (B1666218) is the cornerstone of synthesizing (RS)-tetrazol-5-yl-glycine. Several classical and modern synthetic methodologies have been effectively utilized to achieve this transformation.

1,3-Dipolar Cycloaddition Approaches in Tetrazole Formation

The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. sharif.edunih.gov This approach is highly efficient for the formation of the tetrazole ring. In the context of tetrazolylglycine synthesis, this typically involves the reaction of a protected α-cyanoamino acid derivative with an azide source.

Recent advancements have demonstrated light-initiated 1,3-dipolar cycloadditions between tetrazoles and dehydroalanines, offering a catalyst-free method for peptide and protein modification. nih.govrsc.orgrsc.org While not a direct synthesis of (RS)-tetrazol-5-yl-glycine itself, this methodology highlights the versatility of cycloaddition reactions involving tetrazoles and amino acid derivatives. The reaction proceeds through the photoactivation of a tetrazole to generate a nitrile imine, which then undergoes a [3+2] cycloaddition with the alkene of the dehydroalanine. rsc.org

Key features of this approach include:

Mild Reaction Conditions: The photoinitiated nature of the reaction avoids the need for harsh reagents or high temperatures. nih.govrsc.org

High Chemoselectivity: The reaction shows excellent selectivity for dehydroalanine residues, even in the presence of other nucleophilic amino acids. nih.govrsc.org

Rapid Kinetics: The cycloaddition is often completed within minutes. rsc.org

Decarboxylative 1,3-dipolar cycloaddition of amino acids represents another innovative strategy for synthesizing heterocyclic compounds, where azomethine ylides are generated from α-amino acids and subsequently undergo cycloaddition. beilstein-journals.org

Ugi-Azide Reaction Strategies for α-Aminomethyl Tetrazoles

The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for the synthesis of α-aminomethyl tetrazoles, which are direct precursors or analogs of tetrazolylglycine. researchgate.netnih.govacs.org This one-pot reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source, typically trimethylsilyl azide (TMSN₃). beilstein-journals.org The versatility of the Ugi reaction allows for the generation of a wide diversity of substituted tetrazoles by varying the four starting components. nih.govacs.org

The general scheme for the Ugi-azide reaction leading to α-aminomethyl tetrazoles is as follows:

R¹CHO + R²NH₂ + R³NC + TMSN₃ → R¹CH(NHR²)C(=NR³)N₃Si(CH₃)₃ → 1,5-disubstituted tetrazole

This reaction has been successfully employed for the synthesis of libraries of highly substituted α-aminomethyl tetrazoles. nih.govacs.org The α-aminomethyl tetrazole products can serve as valuable intermediates for further chemical modifications. nih.gov One-pot integrations of the Ugi-azide reaction with subsequent reactions, such as the Heck cyclization, have been developed to create complex heterocyclic systems containing a tetrazole moiety. beilstein-journals.org

| Component | Example Reactants | Resulting Diversity Point |

| Aldehyde/Ketone | Benzaldehyde, Cyclohexanone | R¹ |

| Amine | Ammonia, Benzylamine | R² |

| Isocyanide | tert-Butyl isocyanide, Benzyl isocyanide | R³ |

| Azide Source | Trimethylsilyl azide (TMSN₃) | Forms the tetrazole ring |

Isocyanide-Based Syntheses of Tetrazolylglycine Derivatives

Isocyanide-based multicomponent reactions (IMCRs), including the Ugi and Passerini reactions, are highly efficient for the synthesis of tetrazole derivatives. researchgate.netrsc.org These reactions offer a high degree of molecular diversity and atom economy. The Passerini-azide three-component reaction (PA-3CR) of an aldehyde, an isocyanide, and hydrazoic acid can yield 5-(1-hydroxyalkyl)tetrazoles. acs.org

The Ugi-azide reaction, as discussed previously, is a prime example of an isocyanide-based method for generating α-amino acid analogue tetrazoles. acs.orgresearchgate.net The isocyanide component plays a crucial role in the formation of the α-aminoacylamide backbone, which is then cyclized with the azide to form the tetrazole ring. researchgate.net The use of cleavable isocyanides allows for the synthesis of α-amino acid analogue tetrazoles that can be further elaborated. acs.org

Enantioselective Synthesis of α-Amino Acids with Tetrazole Moieties

The development of enantioselective methods for the synthesis of α-amino acids containing tetrazole moieties is crucial for studying their stereospecific interactions with biological targets. Asymmetric synthesis of tetrazole derivatives has been achieved through isocyanide-based multicomponent reactions employing chiral catalysts. nih.govbohrium.com

One approach involves the use of a chiral Mg(II)-N,N'-dioxide catalyst to control the enantioselective addition of isocyanides to C=C bonds in the presence of an azide source. nih.govbohrium.com This strategy allows for the synthesis of enantioenriched tetrazole-derivatives in moderate to high yields. nih.gov

Furthermore, enantioselective N-H insertion reactions of vinyldiazoacetates catalyzed by a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid have been developed for the synthesis of α-alkenyl α-amino acids. rsc.org While not directly applied to tetrazolylglycine, this methodology demonstrates the potential for developing highly enantioselective syntheses of unnatural amino acids.

Catalyst Systems in Tetrazole Synthesis for Amino Acid Derivatives

Various catalyst systems have been employed to facilitate the synthesis of tetrazole analogues of amino acids, primarily in the context of the [3+2] cycloaddition of nitriles and azides. sharif.edu Lewis acids are commonly used to activate the nitrile group towards nucleophilic attack by the azide.

Examples of catalysts used in the synthesis of 5-substituted-1H-tetrazoles include:

Zinc salts (e.g., ZnBr₂, ZnCl₂): These are effective catalysts for the cycloaddition reaction in aqueous media. core.ac.ukorganic-chemistry.org

Nano CaO: This has been reported as an efficient and eco-friendly catalyst for the preparation of tetrazole analogues of protected amino acids. sharif.edu

Tetrachlorosilane-sodium azide system: This system has been used for the synthesis of tetrazole-containing amino acid derivatives from N-acetylated amino acid methyl esters. researchgate.net

Yb(OTf)₃: Ytterbium triflate has been used to catalyze the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide. organic-chemistry.org

The choice of catalyst can significantly influence the reaction rate, yield, and substrate scope. The development of heterogeneous and reusable catalysts is an area of ongoing research to improve the sustainability of these synthetic processes. sharif.edu

| Catalyst System | Reactants | Key Advantage |

| Zinc Bromide (ZnBr₂) | Nα-Fmoc-amino nitrile, Sodium azide | Effective in aqueous/alcoholic mixtures core.ac.uk |

| Nano CaO | Protected nitriles, Sodium azide | Green and efficient catalyst sharif.edu |

| Tetrachlorosilane/Sodium Azide | N-acetyl-amino acid methyl esters | Direct conversion of amides researchgate.net |

| Ytterbium Triflate (Yb(OTf)₃) | Amines, Triethyl orthoformate, Sodium azide | Good yields for 1-substituted tetrazoles organic-chemistry.org |

Derivatization Strategies and Analogue Development of Tetrazolylglycine

The development of analogues of tetrazolylglycine is essential for structure-activity relationship (SAR) studies and the optimization of pharmacological properties. Derivatization can be achieved by modifying the core structure at several positions:

The amino group: The free amino group can be acylated or alkylated to introduce various substituents. The use of the Fmoc protecting group facilitates the synthesis and subsequent deprotection to yield the free amino tetrazole, which can then be incorporated into peptides. core.ac.ukresearchgate.net

The tetrazole ring: While challenging, substitution on the nitrogen atoms of the tetrazole ring can be achieved to create 1- or 2-substituted isomers.

The α-carbon: Introduction of substituents at the α-position would lead to analogues with different steric and electronic properties.

The synthesis of analogues of aspartic and glutamic acids, where the side-chain carboxylic acid is replaced by a tetrazole moiety, has been reported starting from Fmoc-protected asparagine and glutamine. core.ac.uk These tetrazole-containing unnatural amino acids can then be incorporated into peptides, expanding the chemical space for drug discovery. core.ac.uk

Glycine Scaffold Modifications for Novel Ligands

The glycine backbone of (RS)-tetrazol-5-yl-glycine serves as a fundamental scaffold that can be chemically modified to generate novel ligands with altered properties. The strategic derivatization of this scaffold is a key approach in medicinal chemistry to explore the chemical space around a pharmacophore and to optimize ligand-receptor interactions.

Post-translational modifications of glycine and its derivatives, such as acetylation and polyubiquitination, are known to be critical for regulating protein functions. nih.gov While these are biological processes, they inspire synthetic strategies. For instance, modifying the amino group of the tetrazol-5-yl-glycine scaffold can mimic these post-translational modifications, potentially leading to compounds with new biological activities. The α-carbon of glycine, being the only non-chiral center in most amino acids, offers a unique point for substitution to introduce complexity and explore stereochemical influences on binding. mdpi.com

The development of molecular scaffolds in chemical synthesis emphasizes scalability, rapid synthesis, and the ability to be derivatized in a rational manner. mdpi.com Applying these principles to the (RS)-tetrazol-5-yl-glycine scaffold involves creating a library of derivatives by introducing various substituents on the glycine portion. This allows for a systematic investigation of how changes in size, lipophilicity, and electronic properties at this position affect the ligand's interaction with its target, such as the NMDA receptor. nih.govnih.gov

Research into derivatives of related amino acids, such as 2-amino-adipic acid with tetrazole substitutions, has shown that modifications to the amino acid backbone can lead to compounds with significant biological activity, including NMDA receptor antagonism. researchgate.net This underscores the potential of modifying the glycine scaffold of (RS)-tetrazol-5-yl-glycine to develop new therapeutic agents.

Functional Group Interconversions Involving Tetrazole

The tetrazole ring is a versatile heterocyclic system that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. researchgate.net These functional group interconversions are crucial for fine-tuning the physicochemical properties and biological activity of tetrazole-containing compounds like (RS)-tetrazol-5-yl-glycine.

The chemical characteristics of tetrazoles that are often exploited in synthesis include alkylation, as well as nucleophilic and electrophilic substitution in the side chain and at the ring carbon atom. researchgate.net The tetrazole ring itself is generally stable to heat, microwave irradiation, and various chemical reagents like oxidants, acids, and bases. mdpi.com However, it possesses strong electron-withdrawing properties, which can influence the reactivity of adjacent functional groups. mdpi.com

One of the most common methods for synthesizing 5-substituted 1H-tetrazoles is the 1,3-dipolar cycloaddition reaction between nitriles and azides. nih.gov This method can be adapted to create derivatives of (RS)-tetrazol-5-yl-glycine by starting with appropriately substituted nitrile precursors.

Furthermore, photochemical transformations of tetrazole derivatives offer a synthetic route to other heterocyclic compounds. mdpi.com Photolysis can lead to the cleavage of the tetrazole ring, producing a variety of products depending on the reaction conditions and the substituents on the ring. mdpi.com This method, while leading to more drastic structural changes, can be a valuable tool for generating novel molecular scaffolds from a tetrazole precursor.

Below is a table summarizing key reactions involving the tetrazole moiety:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, bases | Substitution at ring nitrogen atoms | researchgate.net |

| [2+3] Cycloaddition | Nitriles, Azides (e.g., NaN₃) | Formation of the 5-substituted tetrazole ring | nih.gov |

| Photolysis | UV irradiation | Ring cleavage, formation of various heterocycles | mdpi.com |

| Nucleophilic Substitution | Nucleophiles | Substitution at the C5 position (if a leaving group is present) | researchgate.net |

Bioisosteric Replacements in Structure-Activity Relationship Optimization

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. The tetrazole ring in (RS)-tetrazol-5-yl-glycine is itself a well-known bioisostere of the carboxylic acid group. drughunter.comresearchgate.net

The 5-substituted 1H-tetrazole ring has acidity comparable to that of carboxylic acids (pKa ~4.5–4.9 vs. 4.2–4.5) but offers greater lipophilicity. drughunter.com This substitution can enhance a molecule's binding affinity and metabolic stability. drughunter.comresearchgate.net The discovery of the angiotensin II receptor antagonist losartan is a classic example where replacing a carboxylic acid with a tetrazole led to a tenfold increase in potency. nih.gov

While the tetrazole group is an effective bioisostere, its high acidity can sometimes lead to poor membrane permeability. drughunter.com Therefore, in structure-activity relationship (SAR) optimization, the tetrazole itself may be replaced by other acidic heterocycles to improve oral bioavailability. drughunter.com Examples of such replacements include 5-oxo-1,2,4-oxadiazoles and related thiadiazoles, which are less acidic and more lipophilic. drughunter.com

Another bioisosteric strategy involves replacing other parts of the (RS)-tetrazol-5-yl-glycine molecule. For example, the amide bond in peptide-like structures can be replaced with heterocyclic rings like triazoles, imidazoles, or oxadiazoles to increase metabolic stability. drughunter.com The table below presents a comparison of carboxylic acid and its common bioisosteres.

| Functional Group | Typical pKa | Key Properties | Application Example |

|---|---|---|---|

| Carboxylic Acid | 4.2–4.5 | Planar, H-bond donor/acceptor | Base structure in many drugs |

| 1H-Tetrazole | 4.5–4.9 | More lipophilic than COOH, metabolically stable | Losartan (angiotensin II antagonist) drughunter.com |

| Acyl Sulfonamide | ~3-5 | Can form multiple H-bonds, good acidity mimic | HCV NS3 protease inhibitors drughunter.com |

| 5-oxo-1,2,4-oxadiazole | ~6–7 | Less acidic, more lipophilic than tetrazole | AT1 receptor antagonists drughunter.com |

These SAR studies, focusing on bioisosteric replacement, are crucial for transforming a lead compound like (RS)-tetrazol-5-yl-glycine into a drug candidate with optimized properties. nih.gov

Mechanistic Investigations of Rs Tetrazol 5 Yl Glycine Biological Activity

N-Methyl-D-Aspartate Receptor Agonist Profile

(RS)-Tetrazol-5-yl-glycine establishes its role as a powerful NMDA receptor agonist through its high binding affinity, notable subtype selectivity, and robust induction of neuronal activity.

(RS)-Tetrazol-5-yl-glycine demonstrates a marked selectivity for NMDA receptor subtypes containing the GluN2D subunit. In functional assays, it exhibits a significantly higher potency at GluN1/GluN2D receptors compared to those containing the GluN2A subunit. The half-maximal effective concentrations (EC₅₀) highlight a clear preference, indicating that the compound is substantially more effective at activating GluN2D-containing receptors.

| Receptor Subtype | EC₅₀ |

|---|---|

| GluN1/GluN2D | 99 nM |

| GluN1/GluN2A | 1.7 µM |

Radioligand binding assays using rat brain membranes have confirmed the high affinity of (RS)-tetrazol-5-yl-glycine for the NMDA receptor. In these competitive binding studies, the compound effectively displaces known NMDA receptor ligands. It potently inhibits the binding of both the competitive antagonist [³H]CGS19755 and the endogenous agonist [³H]glutamate, demonstrating its interaction with the glutamate (B1630785) binding site on the NMDA receptor complex. The half-maximal inhibitory concentration (IC₅₀) values obtained from these assays underscore its high-affinity binding. Conversely, the compound shows negligible activity at other excitatory amino acid receptors, with IC₅₀ values greater than 30,000 nM for AMPA, kainate, and glycine (B1666218) binding sites, confirming its selectivity for the NMDA receptor. nih.gov

| Radioligand | IC₅₀ |

|---|---|

| [³H]CGS19755 | 98 ± 7 nM |

| [³H]glutamate | 36 ± 18 nM |

In electrophysiological assessments using rat cortical slices, (RS)-tetrazol-5-yl-glycine proves to be a highly effective depolarizing agent. nih.gov Its application to these tissues induces robust neuronal depolarization, indicative of strong NMDA receptor activation. The depolarizing effects of (RS)-tetrazol-5-yl-glycine are more pronounced than those produced by NMDA or another potent agonist, cis-methanoglutamate. nih.gov This heightened electrophysiological activity is specifically mediated by NMDA receptors, as the observed depolarization can be effectively antagonized by the selective NMDA receptor antagonist LY233053. nih.gov

Comparative Pharmacological Profiling with Related NMDA Agonists

When compared to other established NMDA receptor agonists, (RS)-tetrazol-5-yl-glycine consistently demonstrates superior potency. wikipedia.orgnih.gov In vivo studies assessing excitotoxic potential reveal that it is significantly more powerful than both cis-methanoglutamate and NMDA itself. nih.gov In adult rats, dose-response analyses showed that (RS)-tetrazol-5-yl-glycine was approximately 100 times more potent than cis-methanoglutamate and 500 times more potent than NMDA in producing excitotoxic lesions. nih.gov A similar trend was observed in neonatal rats, where it was about 50 and 150 times more potent than cis-methanoglutamate and NMDA, respectively. nih.gov This enhanced potency is attributed to its greater affinity and efficacy at the NMDA receptor. nih.gov

| Compound | Relative Potency vs. (RS)-Tetrazol-5-yl-glycine |

|---|---|

| (RS)-Tetrazol-5-yl-glycine | - |

| cis-methanoglutamate | ~100x less potent |

| NMDA | ~500x less potent |

Modulatory Interactions at the NMDA Receptor Complex

The function of the NMDA receptor is intricately modulated by the binding of co-agonists and other molecules. The activity of glutamate-site agonists like (RS)-tetrazol-5-yl-glycine is critically dependent on the presence of a co-agonist at the GluN1 subunit.

The activation of the NMDA receptor channel requires the simultaneous binding of a glutamate-site agonist and a co-agonist at the glycine binding site on the GluN1 subunit. As (RS)-tetrazol-5-yl-glycine acts as an agonist at the glutamate binding site, its ability to induce a conformational change and open the ion channel is fundamentally dependent on the presence of glycine or another co-agonist like D-serine. Research confirms that (RS)-tetrazol-5-yl-glycine does not significantly inhibit the binding of [³H]glycine, indicating it does not interact with the co-agonist site. nih.gov Therefore, the potentiation of NMDA receptor activity by (RS)-tetrazol-5-yl-glycine is inherently glycine-dependent. The compound requires the prior or simultaneous binding of glycine to the GluN1 subunit to effectively exert its agonistic effects at the GluN2 subunit's glutamate binding site, leading to receptor activation.

Cellular and Molecular Responses to (RS)-Tetrazol-5-yl-glycine Exposure

Effects on Neuronal Gene Expression (e.g., Fos induction)

Exposure to (RS)-Tetrazol-5-yl-glycine, as a potent NMDA receptor agonist, triggers downstream cellular and molecular responses, including the induction of immediate-early genes like c-fos. The protein product of this gene, Fos, is often used as a marker for neuronal activation. Studies have shown that the administration of (RS)-Tetrazol-5-yl-glycine leads to a significant increase in Fos-like immunoreactivity in various brain regions.

Research in animal models has demonstrated a distinct pattern of Fos induction following the administration of a sub-seizure dose of (RS)-Tetrazol-5-yl-glycine. Robust induction of Fos has been observed in several key areas of the brain, indicating heightened neuronal activity in these regions in response to NMDA receptor stimulation by the compound.

| Brain Region | Fos Induction Level |

|---|---|

| Hippocampal Formation | Robust |

| Hypothalamus | Robust |

| Lateral Septum | Robust |

| Nucleus Accumbens | Robust |

| Nucleus of the Solitary Tract | Robust |

Influence on Excitatory Amino Acid Receptor Subtypes Beyond NMDA

The selectivity of a compound for its target receptor is a critical aspect of its pharmacological profile. In the case of (RS)-Tetrazol-5-yl-glycine, research has focused on its activity at various excitatory amino acid receptor subtypes to determine its specificity. The primary classes of ionotropic glutamate receptors, in addition to NMDA receptors, are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.

Binding assays have been conducted to evaluate the affinity of (RS)-Tetrazol-5-yl-glycine for these other receptor subtypes. These studies have consistently demonstrated that (RS)-Tetrazol-5-yl-glycine is highly selective for the NMDA receptor. nih.gov Specifically, it does not significantly inhibit the binding of radiolabeled ligands specific to AMPA and kainate receptors, indicating a very low affinity for these sites. nih.gov

The high degree of selectivity for the NMDA receptor is a defining characteristic of (RS)-Tetrazol-5-yl-glycine's biological activity. This specificity makes it a valuable tool in neuroscience research for probing the specific functions of NMDA receptors without the confounding effects of activating AMPA or kainate receptors.

| Receptor Subtype | Binding Affinity (IC50) |

|---|---|

| NMDA ([3H]CGS19755) | 98 ± 7 nM |

| NMDA ([3H]glutamate) | 36 ± 18 nM |

| AMPA | > 30,000 nM |

| Kainate | > 30,000 nM |

| Glycine Site (NMDA Receptor) | > 30,000 nM |

Advanced Structural Elucidation and Computational Studies of Tetrazol 5 Yl Glycine

Spectroscopic Characterization of the Tetrazole Moiety

Spectroscopic techniques are fundamental in elucidating the structure of the tetrazole component of (RS)-tetrazol-5-yl-glycine. These methods provide critical insights into its electronic environment, tautomeric forms, and solid-state structure.

Nuclear Magnetic Resonance Spectroscopy for Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomerism of tetrazole derivatives, which can exist as equilibrium mixtures of N1 and N2 tautomers in solution. acs.org The position of this equilibrium is significantly influenced by factors such as solvent polarity and the nature of substituents on the tetrazole ring. acs.org

Distinguishing between the N1 and N2 isomers is possible by analyzing their distinct NMR spectral data. For instance, the tetrazole carbon (C-5) is typically more deshielded in the N2 isomer compared to the N1 isomer. acs.org Two-dimensional NMR experiments are employed to fully assign the ¹H, ¹³C, and ¹⁵N chemical shifts for each tautomer. acs.org In one study of N-(α-Aminoalkyl)tetrazoles, the ¹⁵N chemical shifts of all four nitrogen atoms were recorded for both isomers, allowing for unambiguous identification through two- and three-bond correlations in HMBC spectra. acs.org

The ratio of tautomers can be quantified using ¹H NMR spectra. The equilibrium shifts depending on the solvent's polarity; for example, in nonpolar solvents like CDCl₃, one tautomer may be exclusively present, while in more polar solvents like DMSO-d₆, a mixture of both tautomers is often observed. acs.org

| Characteristic | N1-Isomer (A-type) | N2-Isomer (B-type) | Reference |

|---|---|---|---|

| Tetrazole C-5 Chemical Shift (¹³C NMR) | More shielded (lower ppm) | More deshielded (higher ppm) | acs.org |

| -NCH=N Proton Chemical Shift (¹H NMR) | More deshielded (higher ppm) | More shielded (lower ppm) | acs.org |

| Solvent Polarity Effect | Equilibrium shifts; higher polarity (e.g., DMSO-d₆) can favor the appearance of the N1 isomer if the N2 isomer dominates in nonpolar solvents. | acs.org |

Solid-State NMR Applications in Tetrazole Compound Analysis

Solid-state NMR (SSNMR) spectroscopy provides valuable information on the structure and dynamics of tetrazole compounds in their crystalline form, complementing solution-state data. researchgate.net Techniques such as ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) are used to study the tautomeric forms of tetrazoles as they exist in the solid state, free from solvent effects. researchgate.net This is crucial because the tautomeric form present in a crystal may differ from that favored in solution. SSNMR studies have been successfully applied to various azoles, including 1H-tetrazole, to confirm the dominant tautomer in the solid phase. researchgate.net The primary challenges in SSNMR, such as the broadening of resonances due to dipolar interactions and chemical shift anisotropy, are overcome by techniques like MAS. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Tetrazole Derivatives

The three-dimensional conformation of tetrazole derivatives is critical to their biological function. 5-Substituted tetrazoles are recognized as effective bioisosteres for carboxylic acids, while 1,5-disubstituted tetrazoles can act as mimics of the cis-amide bond in peptides. nih.govacs.org Conformational analysis of these derivatives helps in understanding how they mimic the spatial arrangement of these functional groups.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational preferences of these molecules. These computational simulations model the movement of atoms over time, providing insights into the accessible conformations and the energy barriers between them. For peptide mimetics, MD is used to assess how well the tetrazole-containing analogue reproduces the conformational space of the native peptide, which is essential for designing effective therapeutic agents. acs.org

Theoretical Chemistry Approaches to Tetrazole Ring Acidity

The tetrazole ring exhibits an acidic proton, with a pKa value comparable to that of carboxylic acids (the pKa of 1H-tetrazole is approximately 4.9). stackexchange.com This acidity is a key reason for its use as a bioisostere for the carboxylate group, as it is deprotonated at physiological pH. stackexchange.com

Theoretical chemistry provides powerful tools to understand and quantify this acidity. The driving force for the acidity is the significant stabilization of the resulting conjugate base, the tetrazolate anion. stackexchange.com In this anion, the negative charge is highly delocalized across the symmetric ring structure, making it very stable. stackexchange.com

Computational methods, such as the CBS-QB3 method combined with continuum solvation models like DPCM and CPCM, have been used to perform absolute pKa calculations for tetrazole derivatives. nih.gov These calculations determine the gas-phase free energy difference between the neutral tetrazole and its anion, as well as the free energy of solvation for these species. nih.gov Such studies have yielded results with high accuracy, often with a mean unsigned error of less than 0.5 pKa units, demonstrating the predictive power of modern theoretical chemistry in this area. nih.gov

Structure-Activity Relationship (SAR) Studies of (RS)-Tetrazol-5-yl-glycine Analogues

(RS)-Tetrazol-5-yl-glycine is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors. nih.govnih.govwikipedia.org SAR studies investigate how structural modifications to this parent compound affect its interaction with the NMDA receptor.

The key structural features of (RS)-tetrazol-5-yl-glycine are the α-amino acid moiety and the 5-substituted tetrazole ring. The tetrazole ring acts as a bioisosteric replacement for the distal carboxylic acid group of glutamate (B1630785). nih.govnih.gov At physiological pH, the molecule possesses a spatial arrangement of charges that is thought to be similar to that of excitatory amino acids like glutamate and aspartate, allowing for optimal interaction with the NMDA receptor binding site. nih.gov

Studies have shown that (RS)-tetrazol-5-yl-glycine is significantly more potent than NMDA itself and other agonists like cis-methanoglutamate. nih.govnih.gov It displaces radiolabeled ligands from the NMDA receptor at nanomolar concentrations and is highly selective, showing negligible activity at AMPA and kainate receptors. nih.gov The introduction of the tetrazole ring in place of a carboxyl group creates a compound with enhanced potency, suggesting that the electronic properties and geometry of the tetrazole ring are particularly favorable for binding. nih.gov

| Compound | Assay | Potency (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|

| (RS)-Tetrazol-5-yl-glycine | [³H]CGS19755 Displacement | 98 nM | nih.gov |

| (RS)-Tetrazol-5-yl-glycine | [³H]Glutamate Displacement | 36 nM | nih.gov |

| (RS)-Tetrazol-5-yl-glycine | GluN1/GluN2D Activation | 99 nM (EC₅₀) | medchemexpress.com |

| (RS)-Tetrazol-5-yl-glycine | GluN1/GluN2A Activation | 1.7 µM (EC₅₀) | medchemexpress.com |

| NMDA | Agonist Activity | ~20 times less active than (RS)-Tetrazol-5-yl-glycine | tocris.comrndsystems.com |

| L-Glutamate | [³H]MK801 Binding | Less potent than (RS)-Tetrazol-5-yl-glycine | nih.gov |

Ligand-Receptor Interaction Modeling for NMDA Receptors

Computational modeling is used to visualize and analyze the binding of (RS)-tetrazol-5-yl-glycine to the NMDA receptor. The tetrazole moiety, as a carboxylate bioisostere, plays a crucial role in these interactions. The tetrazolyl group can form up to four hydrogen bonds in the plane of the five-membered ring, which differs from the spatial orientation of hydrogen bonds formed by a carboxylate group. nih.gov

Modeling studies suggest that the tetrazole ring of the ligand interacts with key amino acid residues in the receptor's binding pocket. These interactions likely involve hydrogen bonds between the nitrogen atoms of the tetrazole ring and hydrogen bond donor/acceptor groups on the protein. nih.govacs.org The high potency of (RS)-tetrazol-5-yl-glycine is attributed to these specific and favorable interactions, which stabilize the ligand-receptor complex in an active conformation. nih.gov The planar, aromatic nature of the tetrazole ring and its unique distribution of nitrogen lone pairs are key determinants of its binding affinity and efficacy at the NMDA receptor. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking studies are crucial for predicting the binding orientation and affinity of a ligand to its target receptor. In the context of tetrazol-5-yl-glycine, which is a potent N-methyl-D-aspartate (NMDA) receptor agonist, understanding its binding mode is key to deciphering its high efficacy. nih.govnih.govwikipedia.org While specific docking studies for tetrazol-5-yl-glycine are not readily found, research on other tetrazole-containing compounds provides valuable predictive insights.

Tetrazole derivatives are often employed as bioisosteres for carboxylic acid groups in drug design, and their interactions with receptors are of significant interest. nih.gov Docking studies on various tetrazole derivatives have shown their ability to form key interactions within the binding sites of their respective targets. These interactions often involve hydrogen bonding, electrostatic interactions, and π-π stacking. nih.gov

Given that tetrazol-5-yl-glycine acts as an agonist at the NMDA receptor, its binding mode is expected to mimic that of the endogenous ligand, glutamate. The spatial arrangement of the charged groups in tetrazol-5-yl-glycine at physiological pH is thought to be similar to that of aspartic and glutamic acids, which could explain its potent agonist activity. nih.gov It is predicted that the tetrazole ring, acting as a carboxylic acid bioisostere, would interact with positively charged residues in the NMDA receptor's ligand-binding domain, such as arginine and lysine (B10760008) residues, which are known to be crucial for binding glutamate. The amino group of the glycine (B1666218) portion is also expected to form critical hydrogen bonds within the binding pocket.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding a molecule's reactivity and intermolecular interactions.

While specific quantum chemical calculations for tetrazol-5-yl-glycine are not extensively published, studies on various tetrazole derivatives provide a general understanding of the electronic characteristics of the tetrazole moiety. DFT calculations on tetrazole derivatives have been used to determine their optimized geometries, vibrational frequencies, and electronic structures.

The molecular electrostatic potential (MEP) is a particularly useful property for predicting how a molecule will interact with other molecules. For tetrazole derivatives, MEP calculations typically show a region of negative electrostatic potential around the nitrogen atoms of the tetrazole ring, indicating their propensity to act as hydrogen bond acceptors. This is consistent with the binding mode predictions from molecular docking studies.

Research Applications and Broader Chemical Biology Context of Rs Tetrazol 5 Yl Glycine

Utilization in In Vitro and In Vivo Receptor Function Probing

(RS)-Tetrazol-5-yl-glycine is a highly potent and selective agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors. nih.govwikipedia.org This characteristic makes it an invaluable tool for elucidating the physiological and pathophysiological roles of NMDA receptors.

In Vitro Applications:

In in vitro preparations, (RS)-tetrazol-5-yl-glycine is used to stimulate NMDA receptors to study their function in neuronal signaling and plasticity. Electrophysiological studies on rat cortical slices have demonstrated that it is a more potent depolarizing agent than NMDA itself or cis-methanoglutamate. nih.gov This potent activity allows for the investigation of downstream signaling cascades and receptor-mediated neurotoxicity in a controlled environment. nih.gov

Binding assays are another critical in vitro application. (RS)-tetrazol-5-yl-glycine effectively displaces radiolabeled ligands from NMDA receptors in rat brain membranes, providing a quantitative measure of its binding affinity. These studies have shown that it does not significantly interact with other glutamate (B1630785) receptor subtypes like AMPA or kainate receptors, highlighting its selectivity. nih.gov

| Ligand Displaced | Preparation | IC50 (nM) |

| [3H]CGS19755 | Rat brain membranes | 98 ± 7 |

| [3H]glutamate | Rat brain membranes | 36 ± 18 |

| D,L-α-[5-methyl-3H]amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) | Rat brain membranes | > 30,000 |

| [3H]kainate | Rat brain membranes | > 30,000 |

| [3H]glycine | Rat brain membranes | > 30,000 |

In Vivo Applications:

The potent agonist activity of (RS)-tetrazol-5-yl-glycine extends to in vivo models, where it is used to probe the systemic effects of NMDA receptor activation. nih.gov Its administration to animal models allows researchers to study the behavioral, neurochemical, and pathological consequences of excessive NMDA receptor stimulation. nih.gov The effects observed are selectively antagonized by both competitive and non-competitive NMDA receptor antagonists, further confirming its mechanism of action. nih.gov

Experimental Models in Neuroscience Research

The potent excitotoxic nature of (RS)-tetrazol-5-yl-glycine makes it a useful tool for creating animal models of neurological disorders where excessive glutamate receptor activity is implicated. wikipedia.orgnih.gov

A primary application of (RS)-tetrazol-5-yl-glycine in animal models is the induction of seizures. wikipedia.org When administered to neonatal rats, it acts as a highly potent convulsant. nih.gov This allows for the study of the neurobiological basis of epilepsy and the screening of potential anticonvulsant therapies.

Furthermore, its excitotoxic properties are utilized to create models of neurodegeneration. nih.gov Direct injection into specific brain regions, such as the striatum in adult and neonatal rats, leads to dose-dependent neuronal loss. nih.gov This induced neurodegeneration mimics aspects of conditions like Huntington's disease and ischemic stroke, providing a platform to investigate disease mechanisms and test neuroprotective strategies. Notably, (RS)-tetrazol-5-yl-glycine is significantly more potent in inducing excitotoxicity compared to other NMDA agonists like NMDA and cis-methanoglutamate. nih.gov

| Animal Model | Neurological Phenotype | Key Findings |

| Neonatal Rats | Convulsions | Highly potent convulsant activity. nih.gov |

| Adult and Neonatal Rats | Excitotoxic Lesions | Produces significant losses of striatal neurons. nih.gov |

| Genetic Mouse Model (NR1 hypomorphic) | Seizure Responses | No difference in seizure sensitivity compared to wild-type mice, suggesting subcortical structures are key for TZG-induced seizures. nih.gov |

By inducing excitotoxicity, (RS)-tetrazol-5-yl-glycine allows for the study of the vulnerability of specific neuronal populations to NMDA receptor-mediated damage. For instance, intrastriatal injections in adult rats cause significant loss of both GABAergic and cholinergic neurons. nih.gov

The administration of (tetrazol-5-yl)glycine (TZG) has also been used to map neuronal activation through the detection of immediate early genes like c-Fos. In a genetic mouse model with reduced NMDA receptor function (NR1 hypomorphic mice), TZG was used to study seizure responses and the induction of Fos protein. nih.gov While there was no difference in seizure sensitivity between the mutant and wild-type mice, the pattern of Fos induction varied significantly. The NR1 hypomorphic mice showed much lower Fos induction in the hippocampus, amygdala, and cerebral cortical regions compared to wild-type mice. nih.gov However, other regions, including the lateral septum, nucleus of the solitary tract, and medial hypothalamic regions, showed similar levels of Fos induction in both genotypes. nih.gov These findings suggest that NMDA receptor hypofunction in this model is region-specific and that subcortical structures may be primarily responsible for the seizure-inducing effects of TZG. nih.gov

Emerging Research Directions for Tetrazole-Containing Compounds in Chemical Biology

While (RS)-Tetrazol-5-yl-glycine is primarily recognized for its potent activity at the NMDA receptor, the broader class of tetrazole-containing compounds is the subject of diverse and expanding research in chemical biology. The unique physicochemical properties of the tetrazole ring, such as its metabolic stability and its ability to act as a bioisostere for carboxylic acids, make it a valuable scaffold in the design of novel molecular tools and therapeutic agents. hilarispublisher.comlifechemicals.com Researchers are increasingly exploring the versatility of this heterocyclic moiety beyond its traditional roles, leading to significant advancements in the development of sophisticated biological probes and drugs targeting a wide array of proteins. tandfonline.comresearchgate.net

Development of Tetrazole-Containing Probes for Biological Systems

A significant emerging area is the incorporation of tetrazole derivatives into chemical probes designed for studying complex biological systems. nih.govnih.gov These tools are crucial for elucidating the mechanisms of action of small molecules, identifying new drug targets, and visualizing biological processes in real-time. nih.govresearchgate.net

One major development is in the area of affinity-based protein profiling (AfBPP), a powerful chemoproteomic strategy for mapping the interactions between small molecules and proteins within a native biological context. oup.comupenn.edu Researchers have designed tetrafunctional probes that incorporate a tetrazole-based photoreactive group. nih.gov These probes typically consist of four key components: a ligand of interest, a photoreactive 2-aryl-5-carboxytetrazole (ACT) group, a cleavable linker, and an enrichment tag like biotin. nih.gov The tetrazole component, upon photoactivation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification. oup.com This approach has shown superior reactivity and selectivity, particularly for challenging targets like G protein-coupled receptors (GPCRs) and ion channels, when compared to other photoreactive groups like diazirines. nih.gov

Another innovative application is the creation of tetrazole-based fluorescent probes. These probes are engineered to detect specific biomolecules or changes in the cellular environment. For instance, turn-on fluorescent probes containing a tetrazole moiety have been developed for imaging microtubules in living cells. researchgate.net Furthermore, tetrazole-based probes have been successfully employed in integrated systems that combine phenotypic screening with target identification. nih.goviastate.edu In one study, a library of tetrazole-containing molecules was screened for anticancer activity, and the bioactive hits were then used to create affinity-based probes to identify their cellular targets, which included annexin A2 (ANXA2), a cancer biomarker. nih.gov

| Probe Type | Key Tetrazole Feature | Application | Key Findings |

| Tetrafunctional Probes | 2-aryl-5-carboxytetrazole (ACT) as a photoreactive group | Identification of drug-protein interactions, particularly for GPCRs and ion channels. nih.gov | ACT-based probes demonstrated superior reactivity and selectivity in living cells compared to diazirine-based probes. nih.gov |

| Affinity-Based Probes | Tetrazole scaffold with an alkyne handle | Integrated phenotypic screening and target identification for anticancer compounds. nih.gov | Identified ANXA2, PDIA3/4, FLAD1, and NOS2 as targets of bioactive molecules; enabled sensitive detection of ANXA2. nih.gov |

| Fluorescent "Turn-On" Probes | Tetrazole linked to a fluorophore | Live-cell imaging of specific cellular structures. researchgate.net | Enabled visualization of microtubules in living cells upon a specific trigger. researchgate.net |

Applications of Tetrazole Derivatives Beyond NMDA Receptor Modulation

The utility of the tetrazole ring as a bioisostere—a chemical substituent that can replace another group without significantly affecting the molecule's biological activity—is a cornerstone of its application in medicinal chemistry. researchgate.net Specifically, the 5-substituted 1H-tetrazole ring is widely recognized as a metabolically stable substitute for the carboxylic acid functional group. hilarispublisher.comdrughunter.com This is due to their similar pKa values and planar structures, which allow the tetrazole to mimic the interactions of a carboxylate group with biological targets. drughunter.comrdd.edu.iq This bioisosteric replacement can enhance a drug's pharmacokinetic profile by improving properties like lipophilicity and metabolic stability, thereby increasing bioavailability. hilarispublisher.comresearchgate.net

This strategy has led to the development of numerous clinically successful drugs with diverse mechanisms of action, far removed from the glutamate receptor family. The applications span a wide range of therapeutic areas, demonstrating the versatility of the tetrazole scaffold. hilarispublisher.comresearchgate.netanjs.edu.iq For example, several blockbuster antihypertensive drugs, known as angiotensin II receptor blockers (ARBs), feature a tetrazole ring in place of a carboxylic acid. tandfonline.comnih.govbohrium.com This substitution was critical for achieving potent oral activity. drughunter.comnih.gov

Beyond cardiovascular disease, tetrazole derivatives have been developed as potent agents for various other conditions. researchgate.net Their broad pharmacological activities include:

Antibacterial: Cephalosporin antibiotics like Ceftezole and Cefamandole incorporate a tetrazole moiety and function by inhibiting bacterial cell wall synthesis. tandfonline.combohrium.com The oxazolidinone antibiotic Tedizolid, which also contains a tetrazole, inhibits bacterial protein synthesis. bohrium.com

Anticancer: Letrozole is a nonsteroidal aromatase inhibitor used in the treatment of breast cancer. bohrium.com Other tetrazole-containing compounds have shown cytotoxic activity against various cancer cell lines.

Antifungal: The antifungal agent Oteseconazole features a tetrazole-pyridine hybrid structure and acts as a fungal-specific cytochrome P451 inhibitor. bohrium.com

Antiviral and Antimalarial: Research has demonstrated that various tetrazole derivatives possess promising antiviral, antimalarial, and antitubercular properties. hilarispublisher.com

Antidiabetic: Tetrazole derivatives have been investigated as agents to treat type 2 diabetes, targeting a range of proteins including dipeptidyl peptidase-4 (DPP-4) and G protein-coupled receptors (GPCRs). nih.gov

| Therapeutic Area | Example Compound(s) | Mechanism of Action (if specified) |

| Antihypertensive | Losartan, Valsartan, Irbesartan, Candesartan | Angiotensin II receptor antagonists. tandfonline.combohrium.com |

| Antibacterial | Ceftezole, Cefamandole, Tedizolid | Inhibit bacterial cell wall or protein synthesis. tandfonline.combohrium.com |

| Anticancer | Letrozole | Nonsteroidal aromatase inhibitor. bohrium.com |

| Antifungal | Oteseconazole | Fungal-specific cytochrome P451 inhibitor. bohrium.com |

| Antiasthmatic | Tomelukast | CysLT1 receptor antagonist. tandfonline.com |

| Antidiabetic | Various derivatives | Target proteins like DPP-4, GLP-1, and PPARs. nih.gov |

Q & A

Q. What are the established synthetic routes for tetrazol-5-yl-glycine-(RS), and what methodological considerations are critical for reproducibility?

Tetrazol-5-yl-glycine-(RS) is typically synthesized via [3+2] cycloaddition reactions between nitriles and azides, with glycine derivatives serving as precursors. Key steps include:

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during tetrazole ring formation .

- Purification : Reverse-phase HPLC or column chromatography to isolate the racemic mixture, followed by lyophilization for stability .

- Yield optimization : Monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tetrazol-5-yl-glycine-(RS)?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with D₂O exchange experiments to identify labile protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) for refining crystal structures, particularly for resolving racemic mixtures. Data collection requires high-resolution (<1.0 Å) to distinguish stereoisomers .

Q. What safety protocols should researchers follow when handling tetrazol-5-yl-glycine-(RS) in laboratory settings?

- Chemical Safety Data Sheets (SDS) : Prioritize SDS compliance for tetrazole derivatives, which are often explosive under friction or heat.

- Restricted Substances List (RSL) : Ensure solvents and reagents (e.g., azides) align with institutional RSL guidelines to mitigate toxicity risks .

- Ventilation and PPE : Use fume hoods for synthesis and nitrile gloves to prevent dermal exposure.

Advanced Research Questions

Q. How can researchers design experiments to optimize the enantiomeric purity of tetrazol-5-yl-glycine-(RS) in multi-step syntheses?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, chiral catalysts like BINAP-metal complexes can enhance enantioselectivity .

- Analytical monitoring : Use chiral HPLC with amylose-based columns to track enantiomeric excess (ee) at intermediate stages.

- Statistical validation : Employ ANOVA to identify significant factors affecting purity, ensuring robustness in process scaling .

Q. How should discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved during structural elucidation?

- Cross-validation : Compare data across multiple techniques (e.g., IR for functional groups, X-ray for absolute configuration).

- Dynamic effects analysis : Consider tautomeric equilibria in tetrazole rings, which may cause unexpected peak splitting in NMR. Computational modeling (DFT) can predict dominant tautomers .

- Collaborative review : Engage crystallography experts to reinterpret SHELXL refinement parameters, especially for low-quality diffraction data .

Q. What role does tetrazol-5-yl-glycine-(RS) play in glycine receptor (GlyR) studies, and how can its activity be methodologically validated?

- Pharmacological assays : Competitive binding assays using radiolabeled glycine (³H-glycine) in neuronal membrane preparations.

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing GlyR subunits to measure chloride currents.

- Negative controls : Include tetrazol-5-yl-alanine as a non-active analog to confirm specificity .

Q. How can computational methods enhance the study of tetrazol-5-yl-glycine-(RS)'s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding poses in GlyR’s ligand-binding domain.

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.

- Free energy calculations : MM-PBSA to quantify binding affinities and correlate with in vitro IC₅₀ values .

Data Contradiction and Validation

Q. What strategies mitigate contradictions between theoretical predictions and experimental results in tetrazole-based studies?

- Error source identification : Re-examine computational parameters (e.g., solvent models in DFT) or experimental conditions (e.g., pH effects on tautomerism).

- Reproducibility checks : Repeat syntheses in triplicate and share raw data (NMR FID files, crystallographic .cif) for peer validation .

- Literature benchmarking : Compare findings with prior studies on analogous tetrazole derivatives to identify systemic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.